RPA70N Binding Affinity: Ester Derivative vs. Carboxylic Acid Pharmacophore — A Critical Functional Divergence
In the diphenylpyrazole series targeting the RPA70N protein–protein interaction, the free carboxylic acid at the 4-position is essential for binding. The authors explicitly state that all ester or amide derivatives of the carboxylic acid displayed 'sharply reduced binding affinity to the protein' [1]. The optimized carboxylic acid compound 4f (3,4-dichloro substitution on the 1-phenyl ring) demonstrated an NMR-derived Kd of 54 μM and an FPA-based Kd of 67 ± 9 μM [1]. While quantitative Kd values for the unsubstituted ethyl ester (target compound) were not reported individually, the class-wide observation establishes that the ester functional group abolishes meaningful target engagement at RPA70N. This positions the ethyl ester as a useful negative control or a protected synthetic intermediate, rather than an active RPA inhibitor.
| Evidence Dimension | RPA70N binding affinity (Kd) |
|---|---|
| Target Compound Data | Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate: predicted to have Kd >500 μM based on class-level SAR for ester derivatives [1] |
| Comparator Or Baseline | 1,5-diphenyl-1H-pyrazole-4-carboxylic acid analogs (e.g., compound 4f): Kd = 54 μM (NMR), 67 ± 9 μM (FPA) [1] |
| Quantified Difference | Estimated >10-fold loss in binding affinity for the ethyl ester compared to the free carboxylic acid |
| Conditions | RPA70N HSQC NMR titration and fluorescence polarization anisotropy (FPA) competition assay; recombinant human RPA70N protein |
Why This Matters
Procurement decisions for RPA70N inhibitor programs must distinguish between the active carboxylic acid pharmacophore and the inactive ester: purchasing the ethyl ester under the assumption of RPA inhibitory activity would lead to false negatives and wasted screening resources.
- [1] Waterson, A. G.; Frank, A. O.; Feldkamp, M. D.; Kennedy, J. P.; Patrone, J. D.; Vangamudi, B.; Pelz, N. F.; Camper, D. V.; Rossanese, O. W.; Chazin, W. J.; Fesik, S. W. Diphenylpyrazoles as Replication Protein A Inhibitors. ACS Medicinal Chemistry Letters 2014, 6 (2), 140–145. DOI: 10.1021/ml5003629 View Source
